6-乙烯基-1H-吲唑

描述

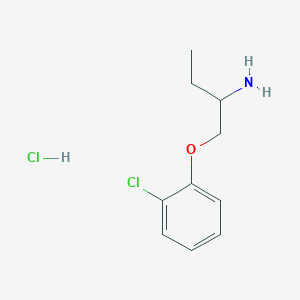

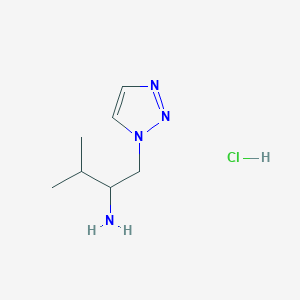

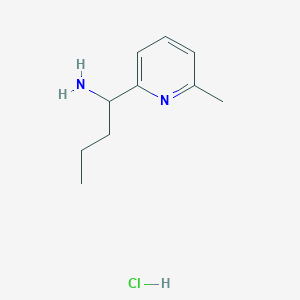

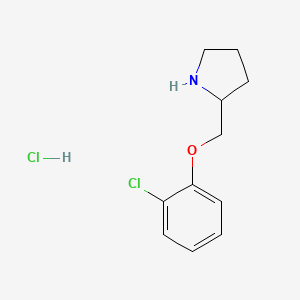

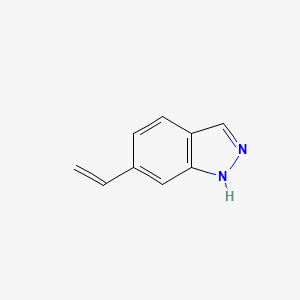

6-vinyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound, consisting of two rings: a benzene ring and a pyrazole ring . It is one of the most important classes of nitrogen-containing heterocyclic compounds . Indazole derivatives are key components in many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

The cyclization process in the synthesis of 1H-indazole is greatly affected by the hydrogen bond . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .科学研究应用

合成和聚合

- 合成方法: 1H-吲唑,6-乙烯基-1H-吲唑的核心结构,可以使用从芳烃和肼酮中的[3 + 2]环化方法合成,容纳芳基和乙烯基。这种方法在温和条件下操作,突出了其在不同化学合成中的多功能性 (Li, Wu, Zhao, Rogness, & Shi, 2012)。

- 聚合性能: 对2-乙烯基吲唑和其他吲唑衍生物的聚合研究表明,2-乙烯基吲唑可以通过自由基和热聚合。这项研究为乙烯基吲唑化合物的聚合能力提供了见解,这对材料科学应用至关重要 (Von Heinrich Hopff & Perlstein, 1969)。

药物化学

- 抗癌活性: 吲唑结构,6-乙烯基-1H-吲唑的关键组成部分,已在各种生物活性化合物中发现。例如,6-氨基吲唑衍生物在人类结肠癌细胞系中表现出显著的抗癌活性,暗示了6-乙烯基-1H-吲唑在开发新型抗癌药物中的潜力 (Ngo Xuan Hoang et al., 2022)。

化学反应性和应用

- 反应性和稳定性: 6-乙烯基-1H-吲唑的结构允许进行各种化学反应和修饰,使其成为化学合成中的多功能化合物。对乙烯基吲唑的氢卤化研究,包括1-乙烯基和2-乙烯基吲唑,显示出温度相关的多样反应模式。这表明该化合物在合成化学中的实用性 (Es’kova et al., 1982)。

材料科学

- 聚合物膜的改进: 与1H-吲唑结构相关的1H-1,2,3-三唑基团已经显示出增强聚合物电解质膜中的质子传导的能力。这表明像6-乙烯基-1H-吲唑这样的衍生物可能被用于改善这些膜的性能,有助于材料科学的进步 (Zhou et al., 2005)。

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They are key components in many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

作用机制

Target of Action

6-Vinyl-1H-indazole, also known as 6-Ethenyl-1H-indazole, is a compound that has been found to have a wide variety of medicinal applications . The primary targets of 6-Vinyl-1H-indazole are often enzymes or receptors that play crucial roles in various biological processes. For instance, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

The mode of action of 6-Vinyl-1H-indazole involves its interaction with its targets, leading to changes in the biological processes regulated by these targets. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the biological context. The general principle involves the compound binding to its target, thereby modulating the target’s activity and influencing downstream biological processes .

Biochemical Pathways

The biochemical pathways affected by 6-Vinyl-1H-indazole are dependent on its specific targets. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, it may impact pathways related to cell growth, proliferation, and survival . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in therapeutic effects.

Result of Action

The molecular and cellular effects of 6-Vinyl-1H-indazole’s action depend on its specific targets and the biological processes they regulate. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially inhibit cell growth and proliferation, thereby exerting anti-cancer effects .

属性

IUPAC Name |

6-ethenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYYFRAAIRKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。